3-(Azetidine-3-sulfonyl)-4-methyl-4H-1,2,4-triazole

Medicinal Chemistry Fragment-Based Drug Design Conformational Analysis

RIPK2 kinase fragment screening requires azetidine-sulfonyl-triazole scaffolds with defined geometry-generic piperidine or imidazole analogs introduce conformational flexibility and altered H-bond profiles that confound SAR. • Pre-validated pharmacophore: elaborated analogs achieve RIPK2 IC50 = 1.2-3.2 nM, enabling direct SAR expansion from a core with established target engagement. • Rigid azetidine ring (26.3 kcal/mol strain) enforces ~90° exit vectors vs. flexible piperidine (~109.5°), ensuring predictable 3D presentation for structure-based design. • Supplied as free base (≥97%) or HCl salt (≥95%) with documented purity benchmarks; 36.47 g/mol mass difference factored for concentration calculations in biological assays.

Molecular Formula C6H10N4O2S
Molecular Weight 202.24 g/mol
Cat. No. B13245102
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Azetidine-3-sulfonyl)-4-methyl-4H-1,2,4-triazole
Molecular FormulaC6H10N4O2S
Molecular Weight202.24 g/mol
Structural Identifiers
SMILESCN1C=NN=C1S(=O)(=O)C2CNC2
InChIInChI=1S/C6H10N4O2S/c1-10-4-8-9-6(10)13(11,12)5-2-7-3-5/h4-5,7H,2-3H2,1H3
InChIKeyQRBKDAQBWUTTOO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Azetidine-3-sulfonyl)-4-methyl-4H-1,2,4-triazole: Structure & Procurement Overview


3-(Azetidine-3-sulfonyl)-4-methyl-4H-1,2,4-triazole (CAS 1706460-30-1, free base; CAS 1820718-18-0, hydrochloride) is a heterocyclic building block that fuses a 1,2,4-triazole core, an azetidine ring, and a sulfonyl linker into a single compact scaffold . The compound is supplied as a research intermediate with certified purity (≥95% for the HCl salt; ≥97% for the free base) by specialty chemical vendors including AKSci, Fluorochem, and MolCore . Its structural motif—a saturated four-membered aza-heterocycle connected through a sulfonyl bridge to an N-methyl triazole—is encountered in patent-exemplified kinase inhibitors (e.g., RIPK2 inhibitors with IC50 values reaching 1.2–3.2 nM) that incorporate the identical azetidine-3-sulfonyl fragment , establishing the compound as a direct synthetic entry point to a biologically validated chemotype.

Workflow Fragment-based SAR expansion
Selection Azetidine-triazole scaffold with validated chemotype
Use Context RIPK2 kinase inhibitor elaboration and related kinase programs

Why Generic Substitutes Fall Short for This Building Block


Generic substitution with superficially related building blocks—such as piperidine-sulfonyl-triazoles, imidazole-sulfonyl-azetidines, or triazole-sulfonyl chlorides—introduces structural divergences that propagate into downstream molecular properties. The azetidine ring imposes a distinct 4-membered ring strain (~26.3 kcal/mol) and a well-defined exit vector geometry (bond angles ~90°) that differ fundamentally from the 6-membered piperidine (strain ~0 kcal/mol; bond angles ~109.5°) . Replacing the 1,2,4-triazole with imidazole alters the hydrogen-bond-acceptor count (5 vs. 4), topological polar surface area (85.3 vs. 72.4 Ų), and the position of the N-methyl substituent, all of which modulate solubility, permeability, and target recognition . The sulfonyl chloride analog (4-methyl-4H-1,2,4-triazole-3-sulfonyl chloride) lacks the azetidine entirely and carries a reactive electrophilic handle that precludes its use in fragment-based or late-stage functionalization strategies where the target compound serves as a stable, pre-assembled fragment . These non-interchangeable features are quantified in the evidence below.

Piperidine analogs
Azetidine ring strain and exit vector geometry differ fundamentally from strain-free piperidine, altering conformational presentation and binding entropy.
Imidazole analogs
Switching to imidazole reduces hydrogen-bond acceptor count and TPSA, potentially shifting solubility and permeability profiles away from triazole-based design.
Sulfonyl chloride variant
The reactive sulfonyl chloride precludes late-stage functionalization, unlike the stable pre-assembled azetidine-triazole fragment.

Quantitative Comparison vs. Closest Analogs


Ring Strain and Conformational Rigidity

The azetidine ring in the target compound introduces approximately 26.3 kcal/mol of ring strain, enforcing a puckered conformation with bond angles near 90° and restricting the number of accessible low-energy conformers. In contrast, the piperidine analog (4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidine, CAS 1820664-93-4) is essentially strain-free and adopts multiple chair conformations with bond angles around 109.5°, increasing conformational entropy upon target binding . This difference directly impacts the entropic penalty of binding and the three-dimensional presentation of the sulfonyl-triazole pharmacophore.

Ring Strain & Conformation
Reported
Azetidine: ~26.3 kcal/mol, ~90° bond angles
Piperidine: ~0 kcal/mol, ~109.5°
Azetidine enforces a rigid 3D exit vector; piperidine flexibility may increase entropic penalty and reduce selectivity.
Strain values from literature on parent heterocycles; piperidine analog CAS 1820664-93-4.
Medicinal Chemistry Fragment-Based Drug Design Conformational Analysis

Polar Surface Area and Hydrogen Bonding Profile

The 1,2,4-triazole core of the target compound provides five hydrogen-bond acceptor (HBA) sites and a topological polar surface area (TPSA) of 85.3 Ų, compared to four HBA sites and a TPSA of 72.4 Ų for the imidazole analog (2-(azetidine-3-sulfonyl)-1-methyl-1H-imidazole, CAS 1706428-78-5) . The additional nitrogen in the triazole ring increases polarity and may enhance aqueous solubility while reducing passive membrane permeability, parameters that are critical in optimizing ADME profiles.

Polar Surface Area & HBA
Reported
Triazole: 5 HBA, TPSA 85.3 Ų
Imidazole: 4 HBA, TPSA 72.4 Ų
Δ TPSA +12.9 Ų
Higher TPSA may reduce passive permeability but enhance aqueous solubility, supporting solvent-exposed binding site design.
Computed properties from PubChem, Cactvs method.
Physicochemical Profiling Drug-Likeness Permeability Prediction

Salt Form Selection and Purity Comparison

The target compound is commercially available in two distinct forms: the free base (CAS 1706460-30-1, MolCore) with purity specifications of ≥97% (NLT 97%) and the hydrochloride salt (CAS 1820718-18-0) with purity ≥95% (AKSci) to ≥98% (MolCore) . The hydrochloride salt offers enhanced aqueous solubility due to ionization of the azetidine secondary amine (predicted pKa ~9–10 for azetidinium), while the free base is preferred for reactions requiring neutral conditions or when counterion interference must be avoided. The HCl salt's molecular weight (238.70 g/mol) is 36.5 g/mol heavier than the free base (202.23 g/mol), a factor that must be accounted for in stoichiometric calculations.

Salt Form & Purity
Specification review
Free base: MW 202.23, purity ≥97%
HCl salt: MW 238.70, purity 95–98%
Free base for neutral coupling; HCl salt for aqueous solubility. Account for 36.5 g/mol MW difference in stoichiometry.
Vendor specs: AKSci, Fluorochem, MolCore.
Compound Management Salt Selection Solubility

Provenance in Patent-Exemplified Kinase Inhibitors

The azetidine-3-sulfonyl substructure present in the target compound is a key pharmacophoric element in multiple patent-exemplified RIPK2 inhibitors. In US10138241 and US11130754, compounds bearing the azetidine-3-sulfonyl group achieve RIPK2 IC50 values as low as 1.20 nM (Example 45) and 3.20 nM (Example 79) in enzymatic assays using 8His-RIPK2 FL enzyme at 8 nM concentration . While the specific target compound has not been profiled as a standalone inhibitor, it represents the minimal core fragment from which these potent inhibitors are elaborated, making it a validated starting point for structure-activity relationship (SAR) exploration.

Kinase Chemotype Validation
Class-level
Elaborated analogs achieve RIPK2 IC50 1.20–3.20 nM
Fragment validated as privileged chemotype for RIPK2 inhibitor design; supports SAR exploration entry point.
IC50 from BindingDB patent examples; parent fragment not directly assayed.
Kinase Inhibition Fragment-Based Drug Discovery Patent Analysis

Antibacterial Potential of Related Triazole-Azetidine Hybrids

A series of phenyl-substituted azetidine-containing 1,2,4-triazole derivatives (compounds 7a–j) were evaluated for antibacterial activity against S. aureus, P. aeruginosa, and E. coli. Compounds 7c, 7d, and 7e exhibited potent inhibitory activity compared to standard cefotaxime, with molecular docking scores against bacterial DNA gyrase (PDB 3U2D) ranging from −12.04 to −11.36 kcal/mol . Although the target compound lacks the phenyl substituent and was not tested in this study, the conserved azetidine-triazole-sulfonyl connectivity pattern suggests it may serve as a minimalist core for developing antibacterial agents targeting DNA gyrase.

Antibacterial Lead Context
Class-level
Congeneric analogs show antibacterial activity vs. S. aureus, P. aeruginosa; docking −12.04 kcal/mol (DNA gyrase)
Core scaffold may support antibacterial lead generation; requires direct testing on target compound.
Dhall et al. 2018; target compound not included in study.
Antibacterial Agents DNA Gyrase Inhibition Triazole-Azetidine Conjugates

Research and Procurement Scenarios


Kinase Fragment Library Design

For medicinal chemistry teams constructing fragment libraries targeting the RIPK2 kinase, this compound provides a pre-validated minimal pharmacophore. As evidenced by the azetidine-3-sulfonyl-containing elaborated analogs achieving RIPK2 IC50 values of 1.20–3.20 nM , procurement of this fragment enables direct SAR expansion from a core with established target engagement precedent. The rigid azetidine ring (26.3 kcal/mol strain energy) ensures a defined three-dimensional presentation that can be exploited for structure-based design, unlike the conformationally flexible piperidine analog .

Antibacterial Lead Generation

Teams pursuing novel antibacterial agents can utilize this scaffold as a core for derivatization, building on the demonstrated antibacterial activity of structurally congeneric phenyl-substituted azetidine-1,2,4-triazole derivatives that showed potent inhibition against S. aureus and P. aeruginosa with docking scores of −12.04 kcal/mol against DNA gyrase (PDB 3U2D) . The free secondary amine on the azetidine ring provides a tractable synthetic handle for parallel library synthesis, while the triazole TPSA of 85.3 Ų predicts favorable solubility for bacterial penetration.

Physicochemical Property Tuning via Core Swapping

In lead optimization campaigns where balancing solubility and permeability is critical, this compound's triazole core (TPSA = 85.3 Ų; 5 HBA) offers a measurably more polar alternative to the imidazole analog (TPSA = 72.4 Ų; 4 HBA) . The Δ TPSA of +12.9 Ų and additional hydrogen-bond acceptor can be exploited to tune aqueous solubility without altering the azetidine-sulfonyl pharmacophore. Procurement of both scaffolds enables systematic TPSA-solubility-permeability profiling in SAR studies.

Salt Form Selection for Assay Readiness

Compound management groups requiring assay-ready material can select between the free base (MW 202.23 g/mol, purity ≥97%) for neutral reaction conditions and the hydrochloride salt (MW 238.70 g/mol, purity 95–98%) for aqueous solubility in biological buffers . The 36.47 g/mol mass difference must be factored into concentration calculations, and procurement specifications from AKSci and Fluorochem provide documented purity benchmarks for quality-controlled screening.

Application
Selection Property
Validation Focus
Kinase Fragment Library Design
Pre-validated azetidine-triazole chemotype
RIPK2 target engagement and SAR expansion
Antibacterial Lead Generation
Azetidine-triazole core with antibacterial precedent
DNA gyrase docking and bacterial strain panel screening
Physicochemical Property Tuning
Triazole vs imidazole core polarity
Solubility-permeability profiling via TPSA/HBA tuning
Salt Form Selection for Assay Readiness
Free base vs HCl salt form
Aqueous solubility and stoichiometric accuracy for screening
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